Oxybuprocaine N-Oxide Dihydrochloride
Description
Significance of Oxidative Metabolites and Degradants
Oxidative metabolites and degradants are critical considerations in the lifecycle of a pharmaceutical product. The metabolic breakdown of drugs is a natural process mediated by enzymes, primarily in the liver, which transforms lipophilic compounds into more hydrophilic products to facilitate their excretion. wikipedia.org These biotransformation reactions are categorized into Phase I (functionalization) and Phase II (conjugation) reactions. dergipark.org.tr
Phase I reactions, which include oxidation, reduction, and hydrolysis, introduce or unmask polar functional groups. dergipark.org.trphiladelphia.edu.jo Oxidation is a major metabolic pathway, often catalyzed by cytochrome P450 (CYP) enzymes. dergipark.org.trresearchgate.net The formation of oxidative metabolites can have several consequences: it may lead to detoxification, or in some cases, the metabolites may exhibit their own pharmacological activity or even toxic effects. dergipark.org.trresearchgate.net The generation of reactive metabolites during this process can lead to oxidative stress, which is implicated in the origin and progression of various diseases. researchgate.netwalshmedicalmedia.com Therefore, the identification and characterization of these metabolites are essential for assessing the safety and efficacy of a drug.
Degradants, on the other hand, are impurities that result from chemical changes in the drug substance or drug product over time due to factors like light, temperature, or pH. Like metabolites, these degradation products can impact the safety and efficacy of a medication. Regulatory bodies require thorough impurity profiling to ensure that the levels of these substances remain within acceptable limits.
Overview of N-Oxidation Pathways in Drug Metabolism
N-oxidation is a key Phase I metabolic pathway for drugs containing tertiary amine functionalities. nih.govencyclopedia.pub This reaction involves the addition of an oxygen atom to the nitrogen atom of the amine. While cytochrome P450 (CYP) isozymes are involved in many oxidative reactions, N-oxidation of tertiary amines is primarily catalyzed by Flavin-containing monooxygenase (FMO) enzymes. nih.gov
The process of N-oxidation can significantly alter a drug's properties. The resulting N-oxide is generally more polar and water-soluble than the parent tertiary amine, which can facilitate its elimination from the body. In some instances, N-oxide metabolites are pharmacologically active. For example, the N-oxide metabolites of imipramine (B1671792) and amitriptyline (B1667244) have been developed as prodrugs, as they are reduced back to the active parent drug in the body. nih.govencyclopedia.pub Conversely, for other compounds, N-oxidation can lead to a decrease or loss of pharmacological activity. encyclopedia.pub The tendency for a nitrogen-containing compound to undergo N-oxidation versus other metabolic pathways like N-dealkylation depends on the specific chemical structure of the molecule. lu.se
Context of Oxybuprocaine (B1678074) and its Analogues
Oxybuprocaine, also known as benoxinate, is an ester-type local anesthetic. drugbank.comwikipedia.org It is primarily used in ophthalmology to numb the surface of the eye for various procedures. drugbank.comwikipedia.orgindexcopernicus.com Oxybuprocaine functions by reversibly blocking sodium channels in neuronal membranes, which inhibits the initiation and conduction of nerve impulses. drugbank.com Like other ester-type local anesthetics, it is metabolized by esterases in the blood plasma and liver. pharmaffiliates.commedicines.org.uk
Oxybuprocaine N-Oxide Dihydrochloride (B599025) is a known impurity and metabolite of Oxybuprocaine. pharmaffiliates.comveeprho.com As an N-oxide, it represents a product of the oxidative metabolism of the tertiary amine group present in the Oxybuprocaine molecule. The characterization and synthesis of such metabolites are important for pharmaceutical quality control and for a comprehensive understanding of the parent drug's metabolic fate.
Below is a table detailing the chemical properties of Oxybuprocaine and its N-Oxide Dihydrochloride derivative.
| Property | Oxybuprocaine | Oxybuprocaine N-Oxide Dihydrochloride |
| Molecular Formula | C17H28N2O3 | C17H30Cl2N2O4 |
| Molecular Weight | 308.42 g/mol | 397.34 g/mol |
| CAS Number | 99-43-4 | 2727060-44-6 |
| Parent Drug | N/A | Oxybuprocaine |
This table provides a comparative overview of the fundamental chemical identifiers for both the parent drug and its N-oxide metabolite.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H30Cl2N2O4 |
|---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
2-(4-amino-3-butoxybenzoyl)oxy-N,N-diethylethanamine oxide;dihydrochloride |
InChI |
InChI=1S/C17H28N2O4.2ClH/c1-4-7-11-22-16-13-14(8-9-15(16)18)17(20)23-12-10-19(21,5-2)6-3;;/h8-9,13H,4-7,10-12,18H2,1-3H3;2*1H |
InChI Key |
LDNGPLIZHRGGPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C(=O)OCC[N+](CC)(CC)[O-])N.Cl.Cl |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of Oxybuprocaine N Oxide Dihydrochloride
Synthetic Methodologies for N-Oxide Formation
The conversion of a tertiary amine to its corresponding N-oxide is a well-established transformation in organic synthesis. thieme-connect.de For Oxybuprocaine (B1678074), which contains a tertiary diethylamino group, this conversion can be achieved through several oxidative routes.
Direct oxidation of the tertiary amine moiety in Oxybuprocaine is the most straightforward approach to forming the N-oxide. thieme-connect.de This method utilizes an oxidizing agent to deliver an oxygen atom directly to the nitrogen atom.
Commonly employed oxidizing agents for this transformation include:
Hydrogen Peroxide (H₂O₂): A cost-effective and environmentally benign reagent that produces water as its only byproduct. acs.org The reaction is often carried out in solvents like methanol (B129727) or ethanol. google.com
Peroxyacids (e.g., meta-Chloroperoxybenzoic acid, m-CPBA): These are highly effective reagents for N-oxidation and are known for their high yields and clean reactions. thieme-connect.degoogle.com The choice of solvent is typically a non-reactive one, such as dichloromethane. google.com
Caro's Acid (Peroxymonosulfuric acid): Another strong oxidizing agent that can be used for N-oxide formation. wikipedia.org
The general reaction for the direct oxidation of Oxybuprocaine can be represented as follows:
Figure 1. General scheme for the direct oxidation of Oxybuprocaine to Oxybuprocaine N-Oxide.
Catalytic systems can also be employed to enhance the efficiency of direct oxidation, particularly when using hydrogen peroxide. Catalysts such as methyltrioxorhenium can facilitate the reaction at room temperature, leading to high yields. asianpubs.org
| Oxidizing Agent | Typical Solvent | Catalyst (if any) | General Reaction Conditions | Reported Yields (for similar amines) |
|---|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Methanol, Ethanol | None | Room temperature to mild heating | Variable, often requires excess oxidant |
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, Chloroform | None | 0°C to room temperature | High to excellent |
| Hydrogen Peroxide (H₂O₂) | Ethanol | Methyltrioxorhenium | Room temperature | High to quantitative asianpubs.org |
| Molecular Oxygen (O₂) | Acetonitrile (B52724)/Water | Ruthenium Trichloride | 80°C asianpubs.org | Near quantitative asianpubs.org |
To maximize the yield and purity of Oxybuprocaine N-Oxide, several reaction parameters can be optimized.
Choice of Oxidant: While m-CPBA often gives high yields, hydrogen peroxide is a greener and more atom-economical option, especially when paired with a catalyst. acs.orgasianpubs.org
Stoichiometry: A slight excess of the oxidizing agent is typically used to ensure complete conversion of the starting material. However, a large excess can lead to side reactions or difficulties in purification. acs.org
Temperature: N-oxidation reactions are often exothermic. Maintaining a controlled temperature, sometimes starting at 0°C and allowing the reaction to warm to room temperature, can prevent over-oxidation or decomposition of the product. asianpubs.org
Reaction Time: The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. acs.org
pH: For oxidations in aqueous media, the pH can be a critical factor. For tertiary amines, the reaction is typically carried out under neutral or slightly basic conditions to ensure the amine is in its free base form and thus more nucleophilic.
| Parameter | Consideration | Typical Optimized Conditions |
|---|---|---|
| Oxidant | Reactivity, cost, byproducts | Catalytic H₂O₂ or m-CPBA |
| Solvent | Solubility of reactants, non-reactivity | Methanol, Dichloromethane |
| Temperature | Reaction rate vs. side reactions | 0°C to Room Temperature |
| Reactant Ratio | Ensuring complete conversion | 1.1 to 1.5 equivalents of oxidant |
Isolation and Purification Techniques for N-Oxide Dihydrochloride (B599025)
Following the oxidation reaction, the Oxybuprocaine N-oxide is typically isolated as the free base. Due to their high polarity, amine N-oxides exhibit good solubility in water and poor solubility in nonpolar organic solvents. wikipedia.org
The purification of the N-oxide can be challenging due to its properties. Common techniques include:
Extraction: If the reaction is performed in an organic solvent, the product can be extracted into an aqueous acidic solution, leaving non-polar impurities behind. The aqueous layer can then be basified and the N-oxide extracted back into an organic solvent.
Chromatography: Column chromatography on silica (B1680970) gel or alumina (B75360) can be used for purification, though the high polarity of the N-oxide may require polar eluent systems.
Crystallization: The purified N-oxide free base can be converted to its dihydrochloride salt by treating a solution of the base (e.g., in 2-propanol or ethanol) with anhydrous hydrogen chloride. researchgate.net The resulting salt is often a crystalline solid that can be purified by recrystallization. researchgate.net Solvents such as ethanol, 2-propanol, or mixtures with diethyl ether are commonly used for the recrystallization of amine hydrochloride salts. researchgate.net The use of activated charcoal during recrystallization can help in removing colored impurities. researchgate.net
Stereochemical Considerations in N-Oxide Synthesis
The nitrogen atom in a tertiary amine like Oxybuprocaine undergoes rapid pyramidal inversion at room temperature, meaning it is not a stable stereocenter. libretexts.orgstackexchange.com However, upon oxidation to the N-oxide, the nitrogen atom becomes a stable tetrahedral stereocenter. libretexts.org
Since Oxybuprocaine itself is achiral, its direct oxidation will result in a racemic mixture of the two enantiomers of Oxybuprocaine N-Oxide if there are no chiral influences. The resolution of these enantiomers would require the use of chiral chromatography or reaction with a chiral resolving agent to form diastereomeric salts that can be separated by fractional crystallization.
Scale-Up Synthesis for Research Applications
For producing larger quantities of Oxybuprocaine N-Oxide Dihydrochloride for research purposes, several factors need to be considered for a safe and efficient scale-up.
Reagent Choice: For large-scale synthesis, the use of hazardous reagents like m-CPBA, which can be shock-sensitive, is often avoided. asianpubs.org Catalytic oxidation with hydrogen peroxide presents a safer and more economical alternative. asianpubs.orgresearchgate.net
Thermal Management: The exothermic nature of the oxidation reaction requires careful temperature control in a larger reactor to prevent thermal runaway.
Work-up and Isolation: Extraction and filtration procedures need to be adapted for larger volumes. The use of crystallization for purification is often preferred over chromatography on a large scale due to cost and time considerations.
Process Safety: A thorough safety assessment of the reaction, including potential hazards of reagents and intermediates, is crucial before attempting a large-scale synthesis.
Advanced Spectroscopic and Spectrometric Characterization of Oxybuprocaine N Oxide Dihydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in both solution and the solid state. A full suite of NMR experiments would be required to completely characterize the molecular structure of Oxybuprocaine (B1678074) N--Oxide Dihydrochloride (B599025).
High-Resolution 1D and 2D NMR Analysis (e.g., ¹H, ¹³C, ¹⁵N, COSY, HSQC, HMBC, NOESY)
One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts, signal integrations (for ¹H), and multiplicities would offer initial insights into the structure.
Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle:
COSY (Correlation Spectroscopy): Would establish ¹H-¹H spin-spin coupling networks, revealing which protons are adjacent to one another in the molecular structure.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of protons to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which protons are close to each other in space, which is key for determining the molecule's three-dimensional conformation.
¹⁵N NMR: Although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, this technique would provide direct information about the electronic environment of the nitrogen atoms, including the N-oxide moiety.
Table 1: Projected ¹H and ¹³C NMR Chemical Shift Assignments for Oxybuprocaine N-Oxide Dihydrochloride (Hypothetical Data)
| Atom Position | Projected ¹H Chemical Shift (ppm) | Projected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons | δ 6.5 - 8.0 | δ 110 - 160 |
| Butoxy Chain Protons | δ 0.9 - 4.2 | δ 14 - 70 |
| Ester Ethyl Chain Protons | δ 3.5 - 4.8 | δ 50 - 65 |
| N-Ethyl Group Protons | δ 1.2 - 3.8 | δ 8 - 55 |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Solid-State NMR Techniques for Polymorphism and Conformation
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their solid form. This is particularly important for understanding polymorphism, where a compound can exist in different crystal structures. While extensive ssNMR studies have been conducted on the related compound, Oxybuprocaine Hydrochloride, which is known to exhibit conformational polymorphism, no such studies have been published for the N-oxide dihydrochloride derivative. lgcstandards.compharmaffiliates.com
Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C spectra in the solid state. Differences in the chemical shifts observed in the ssNMR spectra could indicate the presence of different polymorphs or non-equivalent molecules within the crystal's asymmetric unit.
Application of NMR Crystallography in Structure Determination
NMR crystallography combines experimental solid-state NMR data with computational methods, such as density functional theory (DFT) calculations, to refine or even determine the crystal structure of a molecule. pharmaffiliates.com This approach is particularly valuable when single crystals suitable for X-ray diffraction are difficult to obtain. For this compound, this would involve measuring ssNMR parameters and comparing them to those calculated for computationally generated candidate structures. The structure that shows the best agreement between experimental and calculated NMR data would be considered the most likely correct structure. Again, while this methodology has been applied to Oxybuprocaine Hydrochloride, no such analysis is available for the N-oxide dihydrochloride. pharmaffiliates.com
Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis
Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of a molecule's mass-to-charge ratio (m/z). This allows for the determination of the elemental formula of the molecule, as the measured exact mass can be matched to a unique combination of atoms. For this compound (C₁₇H₂₈N₂O₄ · 2HCl), the expected exact mass of the free base would be a primary confirmation of its identity.
Table 2: Predicted HRMS Data for the Protonated Molecule of Oxybuprocaine N-Oxide
| Adduct | Molecular Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₁₇H₂₉N₂O₄⁺ | 325.2122 |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the protonated molecule, [M+H]⁺) and its subsequent fragmentation through collision with an inert gas. The resulting fragment ions provide valuable information about the molecule's structure.
For N-oxides, a characteristic fragmentation pathway is the loss of the oxygen atom from the N-oxide group, which would result in a fragment ion with a mass 16 Da lower than the precursor ion. nihs.go.jp Other expected fragmentation pathways for this compound would likely involve the cleavage of the ester linkage and fragmentations of the butoxy and diethylaminoethyl side chains. The precise fragmentation pattern would need to be determined experimentally.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the separation and identification of volatile and semi-volatile compounds. In the context of this compound, GC-MS analysis provides valuable insights into its fragmentation pattern, which is instrumental in confirming its molecular structure.
Due to the thermal lability of the N-oxide functional group, specific considerations are necessary during GC-MS analysis. The high temperatures of the GC inlet and column can induce degradation, leading to a complex chromatogram with peaks corresponding to the parent molecule and its degradation products. A characteristic fragmentation of N-oxides is the loss of an oxygen atom, a process that can be facilitated by thermal energy. nih.gov
The mass spectrum of Oxybuprocaine N-Oxide would be expected to exhibit a molecular ion peak corresponding to the free base, as the dihydrochloride salt would dissociate in the hot injection port. A prominent fragmentation pathway for N-oxides involves the neutral loss of 16 Da (an oxygen atom) from the molecular ion. nih.govresearchgate.net This deoxygenation is a diagnostic indicator of the N-oxide moiety.
Further fragmentation would likely follow patterns observed for the parent compound, oxybuprocaine. For instance, cleavage of the ester linkage and fragmentation of the diethylaminoethyl side chain would produce characteristic ions. The mass spectrum of the related compound, oxybuprocaine, shows a precursor ion at m/z 293.1926 corresponding to the [M-CH3]+ fragment. nih.gov
Table 1: Predicted GC-MS Fragmentation Data for Oxybuprocaine N-Oxide
| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Origin |
| [M]+ | 324.20 | Molecular ion of Oxybuprocaine N-Oxide free base |
| [M-O]+ | 308.21 | Loss of an oxygen atom from the N-oxide |
| [M-C2H5]+ | 295.18 | Loss of an ethyl group |
| [M-CH3]+ (from parent) | 293.19 | Reference from Oxybuprocaine fragmentation nih.gov |
| C8H9O2+ | 153.06 | Fragment of the butoxybenzoic acid moiety |
| C6H14N+ | 100.11 | Diethylaminoethyl fragment |
Note: This table is based on predicted fragmentation patterns and data from the parent compound due to the limited availability of specific experimental data for this compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the functional groups present in a molecule. These methods are invaluable for confirming the structural integrity of this compound.
The IR spectrum would be expected to display characteristic absorption bands corresponding to the various functional groups. The presence of the N-oxide group would likely introduce a new vibrational mode, typically observed in the 950-970 cm⁻¹ region for tertiary amine N-oxides. The carbonyl group (C=O) of the ester will show a strong absorption band around 1700-1730 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the butyl and ethyl groups will appear in the 2850-2960 cm⁻¹ range. The presence of the primary amine (-NH2) group would be indicated by stretching vibrations in the 3200-3400 cm⁻¹ region.
Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information. The aromatic ring vibrations would be prominent in the Raman spectrum. A study on the related molecule, procaine (B135) hydrochloride, provides a basis for assigning some of the expected vibrational modes. researchgate.net
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| N-O Stretch | 950 - 970 | Weak |
| C=O Stretch (Ester) | 1700 - 1730 | Moderate |
| Aromatic C-H Stretch | 3000 - 3100 | Strong |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong |
| N-H Stretch (Amine) | 3200 - 3400 | Moderate |
| Aromatic Ring Vibrations | 1400 - 1600 | Strong |
Note: The data in this table is based on general spectroscopic principles and comparative data from related molecules due to the absence of specific published spectra for this compound.
X-ray Crystallography for Single Crystal Structure Determination
Table 3: Hypothetical Crystallographic Parameters for this compound
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Key Bond Lengths (Å) | C=O: ~1.2, C-O: ~1.3-1.4, N-O: ~1.4 |
| Key Bond Angles (°) | C-O-C (ester): ~110-120, O-N-O: ~109.5 |
| Intermolecular Interactions | Hydrogen bonding (N-H...Cl, C-H...O), van der Waals forces |
Note: This table presents hypothetical data based on the analysis of related small organic molecules, as specific experimental crystallographic data for this compound is not currently available.
Analytical Method Development and Validation for Oxybuprocaine N Oxide Dihydrochloride
Chromatographic Techniques
Chromatographic separation is fundamental for the analysis of Oxybuprocaine (B1678074) N-Oxide Dihydrochloride (B599025), allowing for its isolation from the parent drug, other metabolites, and matrix components. The selection of a suitable technique depends on the analytical objective, be it quantification, purity assessment, or identification.
Gas Chromatography (GC) Approaches
Gas Chromatography (GC) can also be employed for the analysis of oxybuprocaine and its metabolites. scitecresearch.com However, the analysis of N-oxides by GC can be challenging due to their polarity and potential for thermal degradation in the hot injector port. acs.org Tertiary amine N-oxides can undergo thermal decomposition to the corresponding tertiary amine and other products. acs.org
To overcome these challenges, derivatization of the N-oxide may be necessary to increase its volatility and thermal stability. Alternatively, a cool on-column injection technique can minimize thermal degradation. When coupled with a mass spectrometer (GC-MS), it can provide high specificity and sensitivity. A GC-MS method has been described for the simultaneous determination of oxybuprocaine and five of its metabolites in urine. scitecresearch.com
Thin-Layer Chromatography (TLC) and HPTLC
Thin-Layer Chromatography (TLC) offers a simple, cost-effective, and rapid method for the qualitative analysis and separation of local anesthetics and their metabolites. nih.gov For Oxybuprocaine N-Oxide Dihydrochloride, a silica (B1680970) gel plate would be used as the stationary phase. The mobile phase, or developing solvent, would typically be a mixture of organic solvents, with the composition adjusted to achieve optimal separation. A common developing solvent system for local anesthetics is a cyclohexane–triethylamine mixture. mdpi.com
Due to its higher polarity, this compound would exhibit a lower retention factor (Rf) value compared to the less polar parent drug, oxybuprocaine. Visualization of the separated spots can be achieved under UV light or by spraying with a suitable chromogenic reagent, such as cobalt(II) thiocyanate (B1210189) followed by Ehrlich's reagent. researchgate.net High-Performance Thin-Layer Chromatography (HPTLC) can be used for quantitative analysis by densitometric scanning of the plates.
Table 3: Example TLC System for Separation of Oxybuprocaine and its N-Oxide
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica Gel 60 F254 plate |
| Mobile Phase | Cyclohexane:Triethylamine (e.g., 13:7 v/v) mdpi.com |
| Application | 10 µL of sample solution |
| Detection | UV light (254 nm), or spraying with chromogenic reagents researchgate.net |
| Expected Rf | Rf (N-Oxide) < Rf (Oxybuprocaine) |
Electrophoretic Techniques
Electrophoretic techniques, which separate ions based on their electrophoretic mobility in an electric field, are powerful tools for impurity profiling in pharmaceuticals. alwsci.com
Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), is a highly efficient separation technique well-suited for the analysis of charged species like this compound. alwsci.com The principle of CZE relies on the differential migration of ions within a narrow-bore fused-silica capillary filled with a buffer solution under the influence of a high-voltage electric field. alwsci.com
For purity assessment, CE can effectively separate the N-oxide impurity from the parent Oxybuprocaine API and other related substances. The high resolving power of the technique allows for the detection and quantification of even trace-level impurities. The identity of this compound can be confirmed by comparing the migration time of the peak in a sample chromatogram to that of a qualified reference standard. This makes CE an invaluable tool for establishing the purity profile of the drug substance.
Spectrophotometric Methods for Quantitative Analysis
Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer a simple, rapid, and cost-effective approach for the quantitative analysis of pharmaceutical compounds. researchgate.netnih.gov These methods are based on the principle that a substance absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration.
For a compound like this compound, direct spectrophotometry may be challenging if the parent drug or other impurities have overlapping absorption spectra. researchgate.net To overcome this, methods based on charge-transfer complexation can be employed. Research on the parent compound, Oxybuprocaine Hydrochloride, has demonstrated the successful use of electron-accepting reagents such as p-chloranilic acid (p-CA), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and iodine. researchgate.netnih.gov These reagents react with the electron-donating drug molecule to form intensely colored complexes with distinct absorption maxima, enabling quantification in the visible region of the spectrum, away from potential interferences. researchgate.netnih.gov A similar strategy could be developed for the N-oxide impurity.
The performance of these methods for the parent compound, which indicates the potential applicability to the N-oxide, is detailed below.
| Parameter | p-CA Method | DDQ Method | Iodine Method |
|---|---|---|---|
| Concentration Range (µg/mL) | 20.0 - 220.0 | 10.0 - 80.0 | 4.0 - 44.0 |
| Correlation Coefficient (r) | 0.9996 | 0.9997 | 0.9998 |
| LOD (µg/mL) | 5.30 | 2.41 | 0.98 |
| LOQ (µg/mL) | 17.68 | 8.03 | 3.27 |
Data derived from studies on Oxybuprocaine Hydrochloride, illustrating the potential of charge-transfer spectrophotometric methods. researchgate.netnih.gov
Advanced Sample Preparation Techniques (e.g., Magnetic Solid-Phase Extraction)
Effective sample preparation is crucial for isolating and concentrating trace-level impurities from complex matrices prior to analysis. scispace.com Magnetic Solid-Phase Extraction (MSPE) is an advanced technique that utilizes magnetic nanoparticles (MNPs) as adsorbent materials. scispace.comresearchgate.net This method offers significant advantages over traditional solid-phase extraction, including simplicity, reduced solvent consumption, and rapid separation. scispace.com
In the MSPE process, magnetic sorbents are dispersed directly into the sample solution containing this compound. mdpi.com The impurity adsorbs onto the surface of the MNPs. After an incubation period, the MNPs, along with the bound analyte, are easily and rapidly separated from the sample matrix using an external magnetic field. nih.gov The impurity is then desorbed from the MNPs using a small volume of a suitable solvent, resulting in a clean, concentrated extract ready for chromatographic or spectrophotometric analysis. The selectivity of the extraction can be tailored by modifying the surface of the MNPs with specific functional groups. thermofisher.com
Method Validation According to Regulatory Guidelines (e.g., ICH Q2(R1))
To be used for quality control purposes, any analytical method for this compound must be formally validated to demonstrate its suitability for the intended purpose. mdpi.com The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures. thermofisher.com The validation process involves evaluating specific performance characteristics to ensure the method is reliable, accurate, and precise. thermofisher.com
Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as the parent API, other impurities, or degradation products.
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentration levels is typically recommended.
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery of a known amount of analyte added to a sample. thermofisher.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:
Repeatability: Precision under the same operating conditions over a short interval.
Intermediate Precision: Precision within the same laboratory but with variations such as different days, analysts, or equipment.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
| Validation Parameter | Objective |
|---|---|
| Specificity | Ensures the method measures only the intended substance (the N-oxide). |
| Linearity | Confirms a proportional relationship between concentration and instrument signal. |
| Accuracy | Verifies how close the measured value is to the actual value. |
| Precision | Assesses the random error and reproducibility of the method. |
| Range | Defines the concentration limits where the method is reliable. |
| LOD/LOQ | Establishes the lower limits of detection and reliable quantification. |
| Robustness | Demonstrates the method's reliability with minor procedural changes. |
Impurity Profiling and Degradation Studies of Oxybuprocaine N Oxide Dihydrochloride
Identification and Characterization of Synthesis-Related Impurities
Key synthesis-related impurities associated with the parent compound, Oxybuprocaine (B1678074) Hydrochloride, include:
Oxybuprocaine Hydrochloride - Impurity A : Identified as 4-Aminobenzoic Acid. pharmaffiliates.com
Oxybuprocaine Hydrochloride - Impurity B : Identified as 4-Amino-3-butoxybenzoic Acid. pharmaffiliates.comveeprho.com This compound is also a known degradation product. researchgate.net
Oxybuprocaine Hydrochloride - Impurity C : Identified as 4-Amino-3-hydroxybenzoic Acid. pharmaffiliates.com
The characterization of these impurities is essential for developing analytical methods to monitor and control their levels in the final drug substance.
Table 1: Synthesis-Related Impurities of Oxybuprocaine
| Impurity Name | Chemical Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Oxybuprocaine N-Oxide Dihydrochloride (B599025) | 2-(4-amino-3-butoxybenzoyl)oxy-N,N-diethylethanamine oxide;dihydrochloride | 109545-27-9 | C₁₇H₃₀Cl₂N₂O₄ | 397.34 |
| Impurity A | 4-Aminobenzoic Acid | 150-13-0 | C₇H₇NO₂ | 137.14 |
| Impurity B | 4-Amino-3-butoxybenzoic Acid | 23442-22-0 | C₁₁H₁₅NO₃ | 209.24 |
| Impurity C | 4-Amino-3-hydroxybenzoic Acid | 2374-03-0 | C₇H₇NO₃ | 153.14 |
Forced Degradation Studies to Identify Degradation Products and Pathways
Forced degradation, or stress testing, is a critical process in pharmaceutical development that helps identify potential degradation products and elucidate degradation pathways. researchgate.net This data is fundamental for developing stability-indicating analytical methods and understanding the intrinsic stability of a molecule. scispace.comnih.gov
Hydrolysis is a common degradation pathway for pharmaceuticals, involving the cleavage of chemical bonds by water. scispace.com For ester-containing compounds like Oxybuprocaine and its N-oxide derivative, this pathway is particularly significant. Stress testing under acidic, basic, and neutral pH conditions is performed to evaluate the susceptibility to hydrolysis.
Acidic and Basic Conditions : Typically, studies are conducted using hydrochloric acid (0.1-1M) for acidic conditions and sodium hydroxide (B78521) (0.1-1M) for basic conditions. scispace.com Oxybuprocaine N-Oxide Dihydrochloride, being a para-aminobenzoic acid ester, is susceptible to hydrolysis of the ester linkage. This degradation would yield 4-Amino-3-butoxybenzoic acid (Impurity B) and a derivative of 2-(diethylamino)ethanol. The rate of hydrolysis is often significantly influenced by pH. scispace.com
Neutral Conditions : Degradation in neutral pH is also studied to simulate physiological conditions and storage in aqueous solutions.
Oxidation is another major degradation pathway, often involving reaction with atmospheric oxygen (autoxidation) or residual peroxides. nih.gov Forced degradation studies typically employ hydrogen peroxide (H₂O₂) to simulate oxidative stress. researchgate.net
Peroxide-Induced Degradation : The tertiary amine group in the Oxybuprocaine molecule is susceptible to oxidation, leading to the formation of the corresponding N-oxide. nih.gov Therefore, this compound is itself a primary oxidative degradation product of Oxybuprocaine. A study on the similar local anesthetic, lidocaine, also showed the formation of an N-oxide upon exposure to hydrogen peroxide. nih.gov Further degradation of the N-oxide under strong oxidative conditions can lead to more complex product profiles.
Metal-Catalyzed Oxidation : The presence of trace metal ions can catalyze oxidative reactions. mdpi.com Studies may include the addition of metal ions to assess this potential degradation pathway.
Photostability testing exposes the drug substance to light to determine if it is photolabile. researchgate.net According to ICH guidelines, this involves exposure to a combination of visible and ultraviolet (UV) light sources. researchgate.net
UV/Visible Light Exposure : Functional groups such as N-oxides can be susceptible to photolytic reactions. researchgate.net Studies on other compounds have shown that N-oxides can be formed on side chains upon exposure to UV radiation. nih.gov The photolytic degradation of this compound could involve complex free-radical mechanisms, potentially leading to a variety of degradation products. researchgate.net
Thermal stress studies are conducted to evaluate the effect of temperature on the drug substance. researchgate.net These studies are often performed at temperatures in 10°C increments above accelerated stability conditions (e.g., 50°C, 60°C, 70°C). scispace.com
Table 2: Illustrative Thermal Degradation Parameters (Based on Oxybuprocaine HCl Study)
| Kinetic Model | Activation Energy (Ea) (kJ/mol) | Reaction Order (n) | Frequency Factor (A) (s⁻¹) | Correlation Coefficient (r) |
|---|---|---|---|---|
| Arrhenius | 105.16 | 1 | 1.14 x 10⁹ | 0.9989 |
| Horowitz-Metzger | 102.21 | 1 | - | 0.9987 |
| Coats-Redfern | 104.93 | 1 | - | 0.9991 |
Data adapted from a thermal analysis study on Oxybuprocaine HCl, illustrating the types of kinetic parameters determined. tsijournals.com
Development of Stability-Indicating Analytical Methods
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. researchgate.net Crucially, it must also be able to separate and quantify the degradation products to provide a complete picture of the drug's stability. researchgate.net
High-Performance Liquid Chromatography (HPLC) is the most common technique for developing stability-indicating methods due to its high resolving power and sensitivity. researchgate.net The development of a SIAM for this compound would involve:
Column and Mobile Phase Selection : A reversed-phase column, such as a C8 or C18, is typically used. The mobile phase is optimized to achieve effective separation of the main compound from all known impurities and degradation products generated during forced degradation studies. researchgate.netijpca.org
Method Validation : The method must be validated according to ICH guidelines, proving its specificity, linearity, accuracy, precision, and robustness. nih.govijpca.org Specificity is the key parameter, demonstrating that the analyte peak is free from any interference from impurities or degradants. ijpca.org
Forced Degradation Sample Analysis : The developed method is used to analyze samples from the forced degradation studies. The ability to resolve the parent peak from the degradation product peaks confirms the method's stability-indicating nature. researchgate.net
Table 3: Typical Parameters for a Stability-Indicating HPLC Method
| Parameter | Typical Condition/Value |
|---|---|
| Chromatographic Mode | Reversed-Phase HPLC |
| Stationary Phase (Column) | C8 or C18, 5 µm particle size (e.g., 4.6 x 250 mm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV Spectrophotometry (e.g., at 220 nm or 308 nm) |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
Quantitative Determination and Control of Related Substances
The quantitative determination and stringent control of this compound and other related substances are critical for ensuring the quality, safety, and efficacy of the active pharmaceutical ingredient (API), Oxybuprocaine Hydrochloride. Regulatory bodies worldwide mandate the identification and quantification of impurities in drug substances. The development and validation of robust analytical methods are therefore essential.
A stability-indicating high-performance liquid chromatography (HPLC) method is the most common and effective technique for separating and quantifying Oxybuprocaine Hydrochloride from its process-related impurities and degradation products, including this compound. Such methods are designed to be specific, accurate, precise, and robust, ensuring reliable detection of all potential impurities.
Forced degradation studies are instrumental in developing and validating these stability-indicating methods. By subjecting Oxybuprocaine Hydrochloride to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, potential degradation products, including the N-oxide, are generated. This allows for the development of a chromatographic method capable of resolving the API from all significant degradants.
Table 1: Illustrative Stability-Indicating HPLC Method Parameters for the Determination of Oxybuprocaine Related Substances
| Parameter | Condition |
| Chromatographic Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 288 nm |
| Injection Volume | 20 µL |
| Run Time | 30 minutes |
The validation of such an analytical method is performed in accordance with the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Table 2: Representative Validation Summary for the Quantification of this compound
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference from blank, placebo, or other impurities | Method is specific |
| Linearity (r²) | > 0.999 | r² ≥ 0.99 |
| Range | 0.05 - 1.0 µg/mL | To cover expected impurity levels |
| Accuracy (% Recovery) | 98.0% - 102.0% | 80.0% - 120.0% for impurities |
| Precision (% RSD) | < 2.0% | ≤ 10.0% for impurities |
| Limit of Detection (LOD) | 0.015 µg/mL | To be determined |
| Limit of Quantitation (LOQ) | 0.05 µg/mL | To be determined |
| Robustness | No significant impact on results with minor variations in method parameters | Method is robust |
Control of related substances is governed by specifications outlined in pharmacopoeias such as the European Pharmacopoeia (Ph. Eur.) and the Japanese Pharmacopoeia (JP). These monographs provide limits for known and unknown impurities. While specific limits for this compound are not publicly detailed without access to the full monographs, typical ICH guidelines suggest thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug substance.
Quality by Design (QbD) Principles in Impurity Control
The application of Quality by Design (QbD) principles provides a systematic and science-based approach to pharmaceutical development and manufacturing, with a significant impact on the control of impurities like this compound. QbD emphasizes a deep understanding of the product and manufacturing process to ensure that quality is built in from the outset, rather than being tested for at the end.
The core of the QbD approach to impurity control involves identifying the critical material attributes (CMAs) of the starting materials and the critical process parameters (CPPs) of the manufacturing process that can influence the formation of impurities. This is achieved through a comprehensive risk assessment.
Risk Assessment for the Formation of this compound
A risk assessment, often utilizing tools like a Failure Mode and Effects Analysis (FMEA), helps to identify and prioritize the factors that could lead to the formation of the N-oxide impurity.
Table 3: Example of a Risk Assessment for this compound Formation
| Potential Cause | Potential Failure Mode | Severity | Occurrence | Detectability | Risk Priority Number (RPN) |
| Starting Material Quality | Presence of oxidizing agents in starting materials | High | Low | High | Medium |
| Reaction Conditions | Use of oxidizing reagents or catalysts | High | Medium | High | High |
| Process Temperature | Elevated temperatures promoting oxidation | Medium | Medium | High | Medium |
| Exposure to Oxygen | Inadequate inert atmosphere during synthesis | Medium | High | Medium | High |
| Storage Conditions | Exposure to light and oxygen during storage | High | Medium | High | High |
| Solvent Quality | Presence of peroxide impurities in solvents | Medium | Low | Medium | Low |
Based on the risk assessment, a control strategy is developed. This strategy is not just based on end-product testing but on a holistic approach that includes:
Material Specifications: Tight control over the quality of starting materials and reagents to limit the presence of potential oxidizing agents.
Process Controls: Defining a design space for critical process parameters such as temperature, reaction time, and atmosphere to minimize the formation of the N-oxide. For example, ensuring a robust inert atmosphere (e.g., nitrogen or argon) during critical steps can significantly reduce oxidation.
In-Process Controls (IPCs): Monitoring the levels of the N-oxide at critical stages of the manufacturing process to ensure it remains within acceptable limits.
Purification Steps: Designing and validating purification steps that are effective in removing the N-oxide impurity to the required level.
Analytical Testing: Utilizing a validated stability-indicating analytical method for the final release testing of the drug substance to ensure it meets the pre-defined specifications for this compound.
By implementing QbD principles, manufacturers can gain a greater understanding of the factors that influence the formation of this compound. This proactive approach to quality management ensures a more robust and consistent manufacturing process, leading to a final drug substance with a well-controlled and minimized impurity profile.
Metabolic Transformations and Enzymatic Oxidation Pathways of N Oxide Compounds
In Vitro Metabolic Stability Studies of Oxybuprocaine (B1678074) N-Oxide Dihydrochloride (B599025)
The stability of a tertiary amine N-oxide like Oxybuprocaine N-Oxide Dihydrochloride in in vitro systems is primarily influenced by two opposing enzymatic reactions: reduction back to the parent amine (oxybuprocaine) and further metabolism of the parent compound or the N-oxide itself. The susceptibility of the ester linkage in the oxybuprocaine moiety to hydrolysis by esterases present in liver preparations would also be a significant determinant of its metabolic stability.
Table 1: Predicted In Vitro Metabolic Stability Parameters for this compound
| Parameter | Predicted Outcome | Rationale |
| Half-life (t½) | Short to moderate | Susceptibility to enzymatic reduction and ester hydrolysis. |
| Intrinsic Clearance (CLint) | Moderate to high | Involvement of high-capacity enzyme systems like CYPs, FMOs, and esterases. |
| Primary Metabolic System | Liver Microsomes, Hepatocytes | Contains the relevant CYP, FMO, and esterase enzymes. |
This table is predictive and based on the metabolic pathways of structurally related compounds.
Role of Cytochrome P450 Enzymes and Flavin-Containing Monooxygenases in N-Oxidation
The formation of N-oxides from tertiary amines is a common metabolic pathway catalyzed by two major microsomal enzyme systems: Cytochrome P450 (CYP) and Flavin-containing Monooxygenases (FMO). nih.govnih.gov
Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing monooxygenases is a primary driver of Phase I metabolism for a vast number of drugs. mdpi.com While CYPs are well-known for N-dealkylation, they also catalyze N-oxidation. For many tertiary amine local anesthetics, CYP enzymes are involved in their metabolism. veteriankey.com The specific CYP isoforms responsible for the N-oxidation of oxybuprocaine to its N-oxide are likely to be from the CYP2C, CYP2D, and CYP3A subfamilies, which are known to metabolize a wide range of xenobiotics. mdpi.com
Flavin-Containing Monooxygenases (FMOs): FMOs are non-heme enzymes that catalyze the oxygenation of nucleophilic heteroatom-containing compounds, including tertiary amines. nih.gov FMOs are recognized for producing metabolites that are generally more polar and less toxic, facilitating their excretion. researchgate.net The N-oxidation of many tertiary amine drugs is predominantly carried out by FMOs, particularly FMO3, which is the major isoform in the adult human liver. researchgate.net It is highly probable that FMOs play a significant role in the conversion of oxybuprocaine to Oxybuprocaine N-Oxide.
The balance between CYP and FMO activity in the N-oxidation of oxybuprocaine would depend on factors such as the specific isoforms involved, their relative abundance, and the substrate affinity.
Esterase-Mediated Degradation Pathways of Related Compounds
Oxybuprocaine is an ester-type local anesthetic and is therefore susceptible to hydrolysis by esterases. nih.gov This degradation pathway is a critical route of metabolism for the parent compound, leading to the formation of 3-amino-4-butoxybenzoic acid and diethylaminoethanol. It is highly probable that this compound, retaining this ester linkage, is also a substrate for esterases.
Table 2: Key Enzymes in the Metabolism of Oxybuprocaine and its N-Oxide
| Enzyme Family | Specific Enzymes (Probable) | Metabolic Reaction |
| Cytochrome P450 | CYP2C, CYP2D, CYP3A subfamilies | N-oxidation, N-dealkylation, Hydroxylation |
| Flavin-Containing Monooxygenases | FMO3 | N-oxidation |
| Esterases | Carboxylesterases (hCE-1, hCE-2) | Ester Hydrolysis |
Identification of Metabolites Using Advanced Analytical Techniques (e.g., LC-MS/MS)
The identification and structural elucidation of metabolites are crucial for understanding the biotransformation of a drug. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical tool for this purpose. nih.gov This technique allows for the separation of the parent compound from its metabolites, followed by their sensitive and specific detection and structural characterization.
For the analysis of this compound and its metabolites, a typical LC-MS/MS workflow would involve:
Incubation of the compound with an in vitro metabolic system (e.g., human liver microsomes).
Extraction of the analytes from the incubation mixture.
Chromatographic separation using a suitable HPLC column and mobile phase gradient.
Detection and fragmentation using a tandem mass spectrometer.
The mass spectrometer, operating in multiple reaction monitoring (MRM) mode, can be set to detect the specific precursor-to-product ion transitions for the parent N-oxide and its predicted metabolites. nih.gov High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the determination of the elemental composition of the metabolites. sciex.com The fragmentation patterns observed in the MS/MS spectra provide valuable structural information, allowing for the confident identification of metabolic modifications such as hydrolysis, dealkylation, and hydroxylation. sciex.com
Species-Specific Differences in N-Oxide Metabolism in In Vitro Systems
Significant interspecies differences exist in drug metabolism, which can impact the extrapolation of preclinical data to humans. researchgate.net These differences are often due to variations in the expression and activity of drug-metabolizing enzymes, including CYPs and FMOs.
The relative contribution of CYP and FMO to the N-oxidation of a tertiary amine can vary considerably between species. For instance, in some preclinical species like rats, FMO1 is the dominant hepatic FMO, whereas in humans, FMO3 is the major form. nih.gov Similarly, the expression and substrate specificity of CYP isoforms can differ significantly.
Therefore, in vitro metabolic studies using liver microsomes or hepatocytes from different species (e.g., human, rat, dog, monkey) are essential to characterize these differences for this compound. nuvisan.com Such studies would provide insights into how the metabolic profile might vary and help in selecting the most appropriate animal model for further preclinical development.
Table 3: Potential Species Differences in Oxybuprocaine N-Oxide Metabolism
| Species | Predicted Metabolic Profile | Key Considerations |
| Human | Balanced CYP and FMO3 activity; significant esterase activity. | The most relevant for clinical prediction. |
| Rat | Potentially higher FMO1 activity; may have different CYP isoform involvement compared to humans. | Common preclinical model, but metabolic differences must be considered. |
| Dog | May have different CYP profiles and FMO activity compared to humans. | A non-rodent species often used in toxicology studies. |
| Monkey | Generally considered to have a metabolic profile closer to humans. | Important for preclinical safety assessment. |
This table is predictive and highlights the need for experimental verification.
Non-Enzymatic Degradation Mechanisms Relevant to N-Oxide Structure
In addition to enzymatic metabolism, N-oxide compounds can undergo non-enzymatic degradation. The N-O bond in tertiary amine N-oxides is a coordinate covalent bond, making the oxygen atom a potential leaving group. wikipedia.org
One important non-enzymatic reaction is the reduction of the N-oxide back to the tertiary amine. This can be mediated by endogenous reducing agents or certain cellular components. For instance, the haem group of cytochrome P450 has been shown to non-enzymatically catalyze the reduction of aliphatic tertiary amine N-oxides in the presence of a reduced flavin. nih.gov
The stability of amine N-oxides is also influenced by their chemical structure and the surrounding environment. thieme-connect.de They can be susceptible to thermal degradation, and their reactivity can be influenced by pH. For example, under acidic conditions, the oxygen atom can be protonated, which may affect the stability of the molecule. The Cope elimination is a pyrolytic elimination reaction that can occur in certain N-oxides when heated, leading to a hydroxylamine (B1172632) and an alkene, although this is less likely to be a significant pathway under physiological conditions. wikipedia.org
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Molecular Structure and Reactivity
Quantum chemical calculations are fundamental in predicting the molecular structure and reactivity of pharmaceutical compounds. These methods provide a detailed view of the electronic distribution and energy landscape, which are crucial for understanding the compound's behavior at a molecular level.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For Oxybuprocaine (B1678074) N-oxide dihydrochloride (B599025), DFT calculations can predict various electronic properties such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. These parameters are instrumental in predicting the molecule's reactivity and its interaction with biological targets.
Furthermore, DFT is employed to predict spectroscopic parameters. Theoretical calculations of infrared (IR) and nuclear magnetic resonance (NMR) spectra can be correlated with experimental data to confirm the molecular structure. While specific DFT studies on Oxybuprocaine N-oxide dihydrochloride are not widely published, the methodology would typically involve geometry optimization followed by frequency and NMR chemical shift calculations at a suitable level of theory (e.g., B3LYP with a 6-31G* basis set).
| Calculated Parameter | Significance |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential | Maps regions of positive and negative charge, predicting sites for electrophilic and nucleophilic attack. |
| Vibrational Frequencies | Correlates with experimental IR spectra for structural confirmation. |
| NMR Chemical Shifts | Aids in the interpretation of experimental NMR data for structural elucidation. |
The biological activity of a molecule is often dictated by its three-dimensional conformation. Conformational analysis of this compound involves exploring its potential energy surface to identify stable conformers and determine their relative energies. Computational methods, such as systematic or stochastic conformational searches followed by geometry optimization using quantum mechanics, are employed to locate the global energy minimum and other low-energy conformers. Understanding the preferred conformations is critical for predicting how the molecule might bind to a receptor or enzyme.
Molecular Dynamics Simulations for Solution Behavior and Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective of a molecule's behavior in a solvent, typically water, to mimic physiological conditions. For this compound, MD simulations can reveal how the molecule interacts with surrounding water molecules, its conformational flexibility over time, and the stability of its hydration shell. These simulations can provide insights into its solubility and how it might approach a biological membrane or a protein binding site. The simulation would typically involve placing the molecule in a box of water molecules and solving Newton's equations of motion for all atoms over a period of nanoseconds.
In Silico Prediction of Metabolic Pathways and Products, focusing on N-oxidation
Computational tools can predict the metabolic fate of a drug candidate. For this compound, which is itself a product of N-oxidation of oxybuprocaine, further metabolic transformations can be predicted using various in silico models. These models often use databases of known metabolic reactions and algorithms to predict the most likely sites of metabolism. The focus would be on reactions such as further oxidation, reduction, or conjugation. Predicting these pathways is crucial for identifying potential metabolites that may have their own pharmacological or toxicological profiles.
Computational Approaches for Prediction of Degradation Pathways
The stability of a pharmaceutical compound is a critical quality attribute. Computational methods can be used to predict the degradation pathways of this compound under various stress conditions (e.g., acidic, basic, oxidative, photolytic). These approaches can identify labile parts of the molecule and predict the structures of potential degradation products. This information is valuable for developing stable formulations and for identifying impurities that may arise during storage.
Mechanistic Pharmacological Investigations of N Oxide Compounds in Vitro Focus
Target Identification and Validation in In Vitro Systems
There are no available in vitro studies that identify or validate the specific molecular targets of Oxybuprocaine (B1678074) N-Oxide Dihydrochloride (B599025). It is currently unknown whether this derivative shares the same sodium channel blocking activity as its parent compound or if it possesses novel biological targets.
Ligand-Receptor Binding Studies for N-Oxide Derivatives
No data from ligand-receptor binding assays for Oxybuprocaine N-Oxide Dihydrochloride are present in the reviewed literature. Consequently, binding affinities such as Ki, Kd, or IC50 values at any specific receptor or protein target have not been determined.
Enzyme Inhibition or Activation Assays Relevant to N-Oxide Function
Information regarding the effect of this compound on enzyme activity is absent from the scientific record. There are no published assays detailing its potential to inhibit or activate any specific enzymes.
Cell-Based Assays to Elucidate Cellular Mechanisms and Pathways
No cell-based assay results for this compound have been published. This includes a lack of data from studies using standard cell lines, as well as more advanced models.
Application of Genetically Engineered Cell Lines in Mechanistic Studies
There is no evidence of the use of genetically engineered cell lines to investigate the mechanisms of action of this compound.
Utilization of 3D Cell Culture Models for In Vitro Relevance
Similarly, no studies employing 3D cell culture models to assess the effects of this compound have been found.
Structure-Activity Relationship (SAR) Studies for N-Oxide Modifications and Functional Impact
While SAR studies exist for other local anesthetic derivatives, there is a notable absence of such research for this compound. No studies were found that compare the functional impact of the N-oxide modification with the parent compound or other related derivatives.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for assessing the purity of Oxybuprocaine N-Oxide Dihydrochloride, and how are acceptance criteria defined?
- Methodological Answer : Purity validation typically employs reversed-phase high-performance liquid chromatography (HPLC) or gas chromatography (GC) with UV detection. For example, impurities are quantified by comparing peak areas of analyte and impurity peaks, with acceptance criteria requiring total impurities ≤3.0% (w/w) and individual impurities ≤1.0% (w/w) . Column selection (e.g., C18 for HPLC) and mobile phase optimization (e.g., phosphate buffer/acetonitrile gradients) are critical for resolving structurally similar impurities.
Q. How can researchers optimize synthesis protocols for this compound to improve yield and reproducibility?
- Methodological Answer : Reaction conditions must be meticulously controlled, including temperature (±2°C), stoichiometry (e.g., 1:1.2 molar ratio of precursor to oxidizing agent), and pH (maintained at 6.5–7.5 using buffered solutions). Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) enhances purity. Documentation of reaction intermediates using LC-MS or NMR ensures reproducibility .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for powder handling, wear PPE (nitrile gloves, lab coats, goggles), and maintain a chemical hygiene plan. Stability testing under ambient and accelerated conditions (40°C/75% RH for 6 months) should precede large-scale experiments. Emergency procedures for spills (neutralization with sodium bicarbonate) and exposure (eye irrigation with saline) must be established .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR, HRMS) when characterizing this compound derivatives?
- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For NMR, use deuterated DMSO or CDCl3 to stabilize specific tautomers. For HRMS, compare experimental isotopic patterns with theoretical simulations (e.g., using Bruker Compass DataAnalysis). Cross-validate with 2D NMR techniques (COSY, HSQC) to confirm spin-spin coupling and connectivity .
Q. What strategies are effective for identifying and quantifying degradation products in stability studies of this compound?
- Methodological Answer : Forced degradation under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B guidelines) conditions identifies labile functional groups. Use UPLC-QTOF-MS to detect degradation products, with quantification via external calibration curves. Structural elucidation relies on MS/MS fragmentation patterns and comparison with reference libraries .
Q. How can researchers design experiments to study the metabolic pathways of this compound in preclinical models?
- Methodological Answer : Administer radiolabeled compound (e.g., 14C-labeled at the N-oxide moiety) to rodents and collect plasma, urine, and feces over 72 hours. Extract metabolites using solid-phase extraction (C18 cartridges) and analyze via LC-radioisotope detection coupled with HRMS. Compare metabolite profiles with in vitro hepatocyte incubation data to confirm enzymatic pathways (e.g., CYP450-mediated oxidation) .
Q. What computational methods are suitable for predicting the solubility and bioavailability of this compound?
- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models (e.g., ACD/Percepta) to estimate logP (target <3 for optimal absorption) and pKa (to predict ionization at physiological pH). Molecular dynamics simulations (e.g., GROMACS) can model membrane permeability using lipid bilayer systems. Validate predictions with experimental shake-flask solubility tests in biorelevant media (FaSSIF/FeSSIF) .
Methodological Notes
- Data Reporting : Follow guidelines from Organic Letters for spectral data (include 1H/13C NMR shifts, HRMS m/z, and HPLC chromatograms) and ensure consistency between main text and supplementary information .
- Impurity Profiling : Cross-reference with pharmacopeial standards (e.g., USP-NF) and use reference materials from ISO 17034-certified suppliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
